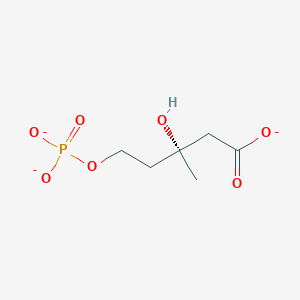
(R)-5-phosphonatomevalonate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-5-phosphomevalonic acid is a carboxyalkyl phosphate that is mevalonic acid phosphorylated at position 5. It has a role as a mouse metabolite. It is a carboxyalkyl phosphate and a primary alcohol. It is functionally related to a (R)-mevalonic acid. It is a conjugate acid of a (R)-5-phosphonatomevalonate(3-).
(3R)-3-hydroxy-3-methyl-5-(phosphonooxy)pentanoic acid is a natural product found in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
Mevalonic acid-5P is a metabolite found in or produced by Saccharomyces cerevisiae.
Biologische Aktivität
(R)-5-phosphonatomevalonate(3-) is a significant intermediate in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids, a diverse class of natural compounds that include vitamins, hormones, and various bioactive molecules. Understanding the biological activity of this compound is essential for its applications in metabolic engineering and synthetic biology.
(R)-5-phosphonatomevalonate(3-) is the trianion form of (R)-5-phosphomevalonic acid, predominantly existing at physiological pH. Its structure includes a phosphate group that plays a vital role in its biochemical interactions. The compound can be synthesized enzymatically or chemically and serves as a substrate for various kinases and phosphatases involved in the mevalonate pathway.
Biological Role in the Mevalonate Pathway
The mevalonate pathway is a critical metabolic route for the production of isoprenoids. (R)-5-phosphonatomevalonate(3-) functions as an intermediate that can be phosphorylated or decarboxylated to yield further downstream products.
Enzymatic Reactions Involving (R)-5-phosphonatomevalonate(3-)
- Phosphorylation :
- Decarboxylation :
Case Study 1: Metabolic Engineering in Escherichia coli
Recent studies have demonstrated the construction of an artificial mevalonate pathway in E. coli using mutant forms of mevalonate 3-kinase. These mutants were engineered to enhance substrate specificity towards (R)-5-phosphonatomevalonate(3-), facilitating the production of lycopene, a carotenoid pigment .
Key Findings :
- Mutant enzymes exhibited altered catalytic efficiencies, allowing for efficient conversion of (R)-5-phosphonatomevalonate(3-) to downstream products.
- This engineered pathway showcases the potential for utilizing (R)-5-phosphonatomevalonate(3-) in synthetic biology applications aimed at producing valuable metabolites.
Case Study 2: Alternative Pathways in Archaea
In archaeal species such as Thermoplasma acidophilum, alternative pathways involving (R)-5-phosphonatomevalonate(3-) have been identified. These pathways utilize unique enzymes that facilitate the conversion of this compound into various isoprenoid precursors .
Key Findings :
- The presence of alternative enzymatic routes suggests evolutionary adaptations that optimize metabolic processes under extreme conditions.
- Understanding these pathways may provide insights into novel biotechnological applications for producing isoprenoids from renewable resources.
Data Tables
| Enzyme | Reaction Type | Substrate | Product |
|---|---|---|---|
| Phosphomevalonate kinase | Phosphorylation | (R)-5-phosphonatomevalonate(3-) | (R)-mevalonate 3-phosphate |
| Mevalonate 3-kinase | Phosphorylation | Mevalonate | (R)-5-phosphonatomevalonate(3-) |
| Isopentenyl phosphate kinase | Phosphorylation | Isopentenyl diphosphate | Isopentenyl phosphate |
| Decarboxylase | Decarboxylation | (R)-5-phosphonatomevalonate(3-) | Isopentenyl phosphate |
Eigenschaften
CAS-Nummer |
73566-35-5 |
|---|---|
Molekularformel |
C6H13O7P |
Molekulargewicht |
228.14 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-3-methyl-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
OKZYCXHTTZZYSK-ZCFIWIBFSA-N |
SMILES |
CC(CCOP(=O)([O-])[O-])(CC(=O)[O-])O |
Isomerische SMILES |
C[C@@](CCOP(=O)(O)O)(CC(=O)O)O |
Kanonische SMILES |
CC(CCOP(=O)(O)O)(CC(=O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
5-phosphomevalonic acid mevalonate 5-phosphate phosphomevalonate phosphomevalonic acid phosphomevalonic acid, (+-)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















